Tagtociclib (hydrate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tagtociclib (hydrate) involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic route is proprietary and can be found in patent WO2020157652A2 . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of Tagtociclib (hydrate) follows Good Manufacturing Practices (GMP) to ensure consistency and quality. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography to obtain the final product with high purity .
化学反応の分析
Types of Reactions
Tagtociclib (hydrate) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学的研究の応用
Tagtociclib (hydrate) has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of CDK2 and GSK3β.
Biology: Investigated for its role in cell cycle regulation and apoptosis.
Medicine: Under clinical investigation for the treatment of various cancers, including breast cancer and ovarian cancer
Industry: Utilized in the development of new therapeutic agents targeting CDK2 and GSK3β.
作用機序
Tagtociclib (hydrate) exerts its effects by selectively inhibiting CDK2 and GSK3β. CDK2 is involved in cell cycle progression, particularly the transition from G1 to S phase, while GSK3β plays a role in various cellular processes, including glycogen metabolism and cell signaling . By inhibiting these kinases, Tagtociclib (hydrate) induces cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Abemaciclib: A selective inhibitor of CDK4 and CDK6.
Dinaciclib: Inhibits CDK1, CDK2, CDK5, and CDK9.
Flavopiridol: A broad-spectrum CDK inhibitor.
Uniqueness
Tagtociclib (hydrate) is unique due to its high selectivity for CDK2 and GSK3β, making it particularly effective in cancers with cyclin E1 amplification. This selectivity reduces off-target effects and enhances its therapeutic potential .
特性
CAS番号 |
2733575-91-0 |
---|---|
分子式 |
C19H30N6O5 |
分子量 |
422.5 g/mol |
IUPAC名 |
[(1R,3S)-3-[3-[[5-(methoxymethyl)-2-methylpyrazole-3-carbonyl]amino]-1H-pyrazol-5-yl]cyclopentyl] N-propan-2-ylcarbamate;hydrate |
InChI |
InChI=1S/C19H28N6O4.H2O/c1-11(2)20-19(27)29-14-6-5-12(7-14)15-9-17(23-22-15)21-18(26)16-8-13(10-28-4)24-25(16)3;/h8-9,11-12,14H,5-7,10H2,1-4H3,(H,20,27)(H2,21,22,23,26);1H2/t12-,14+;/m0./s1 |
InChIキー |
CFGMPDNYFGKCIR-DSHXVJGRSA-N |
異性体SMILES |
CC(C)NC(=O)O[C@@H]1CC[C@@H](C1)C2=CC(=NN2)NC(=O)C3=CC(=NN3C)COC.O |
正規SMILES |
CC(C)NC(=O)OC1CCC(C1)C2=CC(=NN2)NC(=O)C3=CC(=NN3C)COC.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。